molecular formula C22H20O2 B3298653 Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol CAS No. 89778-37-0

Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol

Cat. No.: B3298653
CAS No.: 89778-37-0
M. Wt: 316.4 g/mol
InChI Key: JRAPAWFDOQVLLC-DQRAZIAOSA-N
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Description

Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol: is an organic compound characterized by its phenolic structure and the presence of a hydroxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol typically involves the following steps:

    Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetophenone to form 1,2-diphenyl-1-butanone.

    Reduction: The ketone group in 1,2-diphenyl-1-butanone is reduced to form 1,2-diphenyl-1-butanol.

    Dehydration: The alcohol undergoes dehydration to form 1,2-diphenyl-1-butene.

    Hydroxylation: The final step involves the hydroxylation of the butene to introduce the hydroxy group, resulting in the formation of this compound.

Industrial Production Methods: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions to form various derivatives.

    Substitution: The phenolic hydroxyl group can participate in substitution reactions, such as esterification or etherification.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Acyl chlorides, alkyl halides.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Esters, ethers.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a catalyst or catalyst precursor in organic reactions.

Biology:

    Biochemical Studies: Investigated for its interactions with biological molecules and potential biological activity.

Medicine:

    Pharmaceuticals: Potential use in the development of new drugs due to its unique structure and reactivity.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol involves its interaction with molecular targets such as enzymes or receptors. The hydroxy group can form hydrogen bonds, while the phenyl groups can participate in π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    4-Hydroxy-1,2-diphenyl-but-1-enyl-phenol: A similar compound with slight structural differences.

    4-Hydroxy-1,2-diphenyl-but-1-enyl-phenyl ether: An ether derivative with different reactivity.

Uniqueness: Z-4-(4-hydroxy-1,2-diphenyl-but-1-enyl)-phenol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties

Properties

IUPAC Name

4-[(Z)-4-hydroxy-1,2-diphenylbut-1-enyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O2/c23-16-15-21(17-7-3-1-4-8-17)22(18-9-5-2-6-10-18)19-11-13-20(24)14-12-19/h1-14,23-24H,15-16H2/b22-21-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRAPAWFDOQVLLC-DQRAZIAOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=C(C2=CC=CC=C2)C3=CC=C(C=C3)O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\C3=CC=C(C=C3)O)/CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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